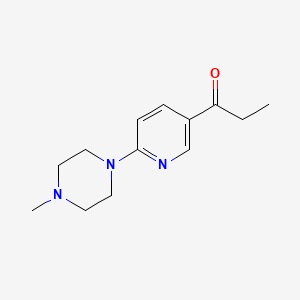
2-(1-Isopropyl-1H-pyrazol-4-yl)-6-methylpyrimidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Isopropyl-1H-pyrazol-4-yl)-6-methylpyrimidin-4-ol is a heterocyclic compound that features a pyrazole ring fused to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Isopropyl-1H-pyrazol-4-yl)-6-methylpyrimidin-4-ol typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 1-isopropyl-1H-pyrazole-4-carbaldehyde with 2-amino-4,6-dimethylpyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Isopropyl-1H-pyrazol-4-yl)-6-methylpyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The methyl group on the pyrimidine ring can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-(1-Isopropyl-1H-pyrazol-4-yl)-6-methylpyrimidin-4-one.
Reduction: Formation of 2-(1-Isopropyl-1H-pyrazol-4-yl)-6-methylpyrimidin-4-amine.
Substitution: Formation of various substituted pyrimidines depending on the electrophile used.
Applications De Recherche Scientifique
2-(1-Isopropyl-1H-pyrazol-4-yl)-6-methylpyrimidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(1-Isopropyl-1H-pyrazol-4-yl)-6-methylpyrimidin-4-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Isopropyl-1H-pyrazol-4-yl)methanol
- 1-Phenyl-1H-pyrazol-4-yl)methanol
- 3,5-Dimethyl-1H-pyrazol-4-yl)methanol
Uniqueness
2-(1-Isopropyl-1H-pyrazol-4-yl)-6-methylpyrimidin-4-ol is unique due to its specific combination of pyrazole and pyrimidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H14N4O |
|---|---|
Poids moléculaire |
218.26 g/mol |
Nom IUPAC |
4-methyl-2-(1-propan-2-ylpyrazol-4-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H14N4O/c1-7(2)15-6-9(5-12-15)11-13-8(3)4-10(16)14-11/h4-7H,1-3H3,(H,13,14,16) |
Clé InChI |
VTHHWQDLCTUGBB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)NC(=N1)C2=CN(N=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(Methylsulfonyl)-4-(4-nitrophenyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11800482.png)

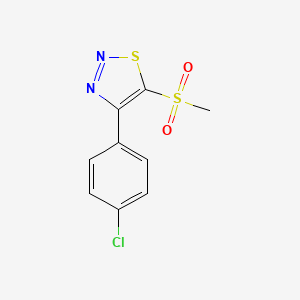
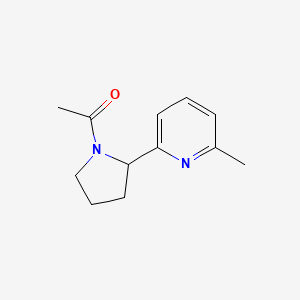

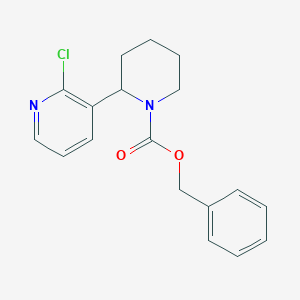
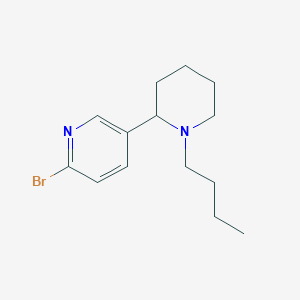
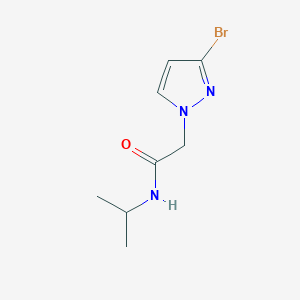
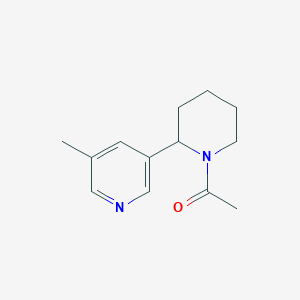
![Methyl 2-(3-bromo-4,5-dimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11800517.png)
![4-(3,4,5,6-Tetrahydro-[2,3'-bipyridin]-2'-yl)morpholine](/img/structure/B11800521.png)
